3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c1-23-9-4-2-3-8(5-9)11-6-10(16(17,18)19)13-14(21)12(7-20)24-15(13)22-11/h2-6H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQADRQFUNBTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates a trifluoromethyl group and a methoxyphenyl moiety, which enhance its biological activity. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and analgesic activities.
- Molecular Formula : C16H12F3N3OS
- Molecular Weight : 367.35 g/mol
- CAS Number : 625377-35-7
Biological Activity Overview
The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key areas of focus include its effects on cancer cell lines, anti-inflammatory properties, and analgesic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation across various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.33 | Induction of apoptosis via Bcl-2 downregulation |
| MCF-7 (Breast) | 3.67 | Cell cycle arrest at G2/M phase |
| HCT-116 (Colon) | 2.28 | Inhibition of tubulin polymerization |
The compound's mechanism involves interference with the epidermal growth factor receptor (EGFR) signaling pathway, leading to apoptotic cell death and cell cycle arrest .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound exhibits significant anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in vitro.
Table 2: Anti-inflammatory Activity Data
| Model | Inhibition (%) | Concentration (μM) |
|---|---|---|
| BV-2 Microglial Cells | 97.7 | 10 |
| LPS-injected Mice | Significant | N/A |
The anti-inflammatory mechanism is attributed to the inhibition of p38 MAPK pathways and subsequent reduction in pro-inflammatory cytokines .
Analgesic Activity
The analgesic potential of the compound has been evaluated using both hot plate and acetic acid-induced writhing tests in animal models. Results indicate that it possesses central analgesic activity.
Table 3: Analgesic Activity Data
| Test Type | Latency Increase (s) | Dose (mg/kg) |
|---|---|---|
| Hot Plate Test | Significant | 10 |
| Acetic Acid Test | Significant | 20 |
These findings suggest that the compound may act on central pain pathways to provide relief .
Case Studies
A series of case studies have been conducted to further explore the pharmacological profile of this compound:
- Study on Cancer Cell Lines :
- Researchers observed that treatment with the compound led to a marked decrease in viability across multiple cancer types, confirming its broad-spectrum anticancer activity.
- Inflammation Model :
- In vivo studies demonstrated reduced inflammatory markers in mice treated with the compound after LPS injection, validating its potential for treating inflammatory diseases.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research in medicinal applications:
- Cytotoxicity : Studies have shown that derivatives of thieno[2,3-b]pyridines, including this compound, possess significant cytotoxic effects against several cancer cell lines. For example, research indicates promising anti-proliferative activity against MCF-7 breast cancer cells and HCT116 colorectal cancer cells, with IC50 values suggesting effective inhibition of cell growth.
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound A | MCF-7 Breast Cancer | 13.42 | |
| Compound B | MDA-MB-231 | 28.89 | |
| Compound C | HCT116 | >85% inhibition |
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
-
Anti-Proliferative Activity :
- A study evaluated a series of thieno[2,3-b]pyridine analogues for their ability to inhibit the proliferation of colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, several analogues demonstrated over 85% inhibition at specific concentrations.
-
Cytotoxicity Assessment :
- In vitro tests using BALB 3T3 cells indicated that certain thienopyridine derivatives exhibited low cytotoxicity while maintaining anti-tumor activity against breast cancer cells, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituent variations at positions 4, 6, and functional groups.
Substituent Variations at Position 6
Functional Group Variations at Position 2
Substituent Variations at Position 4
Key Research Findings
Spectral Data Comparison
Pharmacological Potential
- Target Compound : The 3-methoxyphenyl group may enhance blood-brain barrier penetration compared to phenyl analogs .
- Trifluoromethyl Group : Improves metabolic stability by resisting oxidative degradation, as seen in kinase inhibitors .
- Carbonitrile vs. Carboxamide : Carbonitrile derivatives show superior in vitro antimicrobial activity (MIC: 2–4 µg/mL vs. 8–16 µg/mL for carboxamides) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, and how can intermediates be characterized?
- Methodology :
- Synthetic Routes : Utilize nucleophilic substitution or cyclocondensation reactions. For example, derivatives with trifluoromethyl groups are synthesized via Knoevenagel condensation followed by cyclization using malononitrile (common in thienopyridine synthesis) .
- Characterization : Confirm intermediates via , , and IR spectroscopy. Key signals include CN stretches (~2215 cm) and NH vibrations (~3160 cm) . HRMS (APCI) validates molecular weight .
Q. How do structural modifications (e.g., methoxyphenyl vs. thiophenyl substituents) influence the compound’s physicochemical properties?
- Methodology :
- Compare analogs (e.g., 3-methoxyphenyl vs. thiophen-2-yl substituents) using computational tools (DFT for electron distribution) and experimental data (logP for lipophilicity). Substituents like trifluoromethyl enhance metabolic stability, while methoxy groups affect solubility .
- X-ray crystallography (e.g., torsion angles in pyridyl/naphthyl systems) reveals steric effects and packing efficiency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Follow GHS guidelines (UN Revision 8): Use fume hoods for dust control, wear nitrile gloves, and avoid skin contact. No specific toxicity data is available, so treat it as a hazardous organic compound with potential respiratory irritancy .
- Emergency measures: Use activated carbon for spills and consult HSDB or CAMEO Chemicals for disposal .
Advanced Research Questions
Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to detect metabolic instability (e.g., CYP450-mediated degradation of trifluoromethyl groups) .
- Dose-Response Analysis : Use Hill plots to identify non-linear efficacy trends. Contradictions may arise from off-target effects or solubility limits in vivo .
Q. What computational strategies are effective for predicting binding affinity to biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FoxM1 or similar targets. Prioritize H-bonding with the amino group and π-π stacking with the trifluoromethyl-phenyl moiety .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to validate binding stability. Pay attention to solvent-accessible surfaces near the methoxyphenyl group .
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Methodology :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalysis : Use nano-catalysts (e.g., FeO@SiO) for cyclization steps to improve atom economy and reduce waste .
Q. What crystallographic techniques are optimal for resolving structural ambiguities in thieno[2,3-b]pyridine derivatives?
- Methodology :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (methanol/CHCl). Analyze intermolecular interactions (e.g., N–H⋯N hydrogen bonds) to confirm dimerization trends .
- Hirshfeld Surface Analysis : Quantify contact contributions (C⋯C, C⋯F) using CrystalExplorer to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
